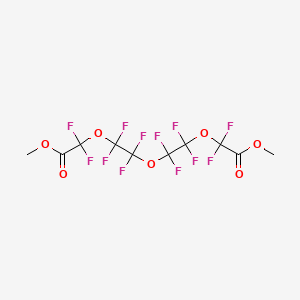![molecular formula C14H10N2O4S B1587060 3-[3-Nitro-4-(2-pyridylthio)phenyl]acrylic acid CAS No. 175278-56-5](/img/structure/B1587060.png)
3-[3-Nitro-4-(2-pyridylthio)phenyl]acrylic acid
Overview
Description
3-[3-Nitro-4-(2-pyridylthio)phenyl]acrylic acid is a chemical compound with the IUPAC name (2E)-3-[3-nitro-4-(2-pyridinylsulfanyl)phenyl]-2-propenoic acid . It has a molecular weight of 302.31 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H10N2O4S/c17-14(18)7-5-10-4-6-12(11(9-10)16(19)20)21-13-3-1-2-8-15-13/h1-9H,(H,17,18)/b7-5+ . This code represents the molecular structure of the compound.Scientific Research Applications
Materials Science and Engineering
- Self-Penetrating Networks : Hydrothermal reactions involving related compounds can result in the formation of polymers with unique 3D polymeric structures, such as self-penetrating networks. These materials have applications in designing novel materials with specific mechanical or structural properties (Tong, Chen, & Batten, 2003).
Polymer Chemistry
- Thermo-responsive Polymers : Research into N-isopropyl acrylamide and related compounds has led to the development of thermo-responsive polymers. These materials exhibit significant changes in their properties in response to temperature changes, making them useful for drug delivery systems and tissue engineering applications (Housni & Narain, 2007).
Organic Electronics and Dye-Sensitized Solar Cells (DSSCs)
- Optoelectronic Properties : Compounds with cyano-3-[4-(diphenylamino)phenyl]acrylic acid structures are important dyes used in DSSCs. Research focusing on their structural, optoelectronic, and thermodynamic properties can improve the efficiency of solar cells by enhancing light absorption and charge transfer processes (Fonkem et al., 2019).
Environmental Applications
- Heavy Metal Ion Uptake : Hydrogels synthesized from polymers such as poly(acrylic acid) have been studied for their ability to absorb heavy metal ions from aqueous media. Such materials can be used for water purification and environmental remediation, demonstrating a two-fold application in absorbing pollutants and acting as catalyst systems for reducing environmental contaminants (Javed et al., 2018).
properties
IUPAC Name |
(E)-3-(3-nitro-4-pyridin-2-ylsulfanylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4S/c17-14(18)7-5-10-4-6-12(11(9-10)16(19)20)21-13-3-1-2-8-15-13/h1-9H,(H,17,18)/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEAFENRUYAQEV-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)SC2=C(C=C(C=C2)/C=C/C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-Nitro-4-(2-pyridylthio)phenyl]acrylic acid | |
CAS RN |
175278-56-5 | |
| Record name | 3-Nitro-4-(pyridin-2-ylthio)cinammic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B1586982.png)









